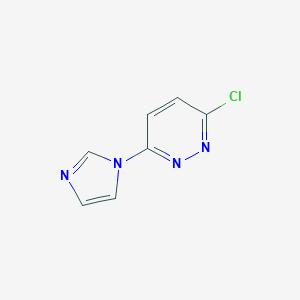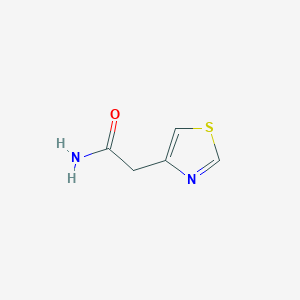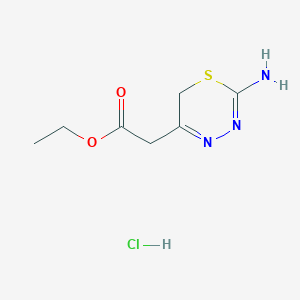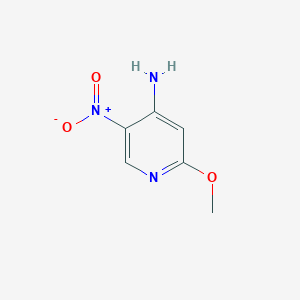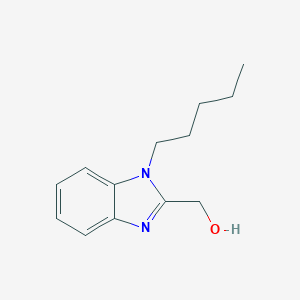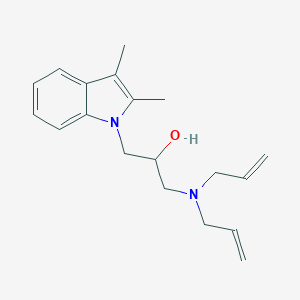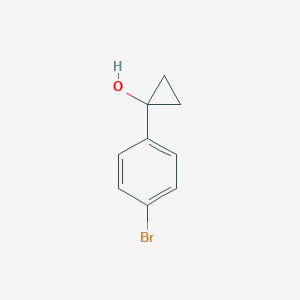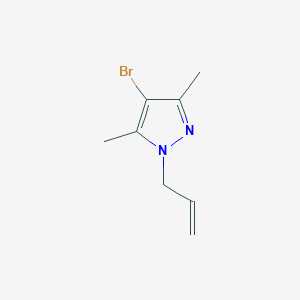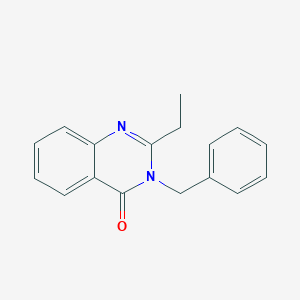
3-benzyl-2-ethylquinazolin-4(3H)-one
Descripción general
Descripción
3-benzyl-2-ethylquinazolin-4(3H)-one is a heterocyclic compound that has attracted attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its unique chemical and biological properties, making it a promising candidate for various research fields.
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-ethylquinazolin-4(3H)-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2. It has also been shown to induce apoptosis in cancer cells and modulate the expression of various genes involved in inflammation and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
3-benzyl-2-ethylquinazolin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. In addition, it has been shown to improve cognitive function and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-benzyl-2-ethylquinazolin-4(3H)-one in lab experiments is its versatility. This compound can be used in various assays to study its effects on different biological systems. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to ensure that proper safety protocols are followed.
Direcciones Futuras
There are several future directions for research on 3-benzyl-2-ethylquinazolin-4(3H)-one. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Further studies are needed to understand its mechanism of action and to optimize its efficacy and safety. In addition, there is potential for the development of new derivatives of this compound with improved properties and specificity for different biological targets.
Aplicaciones Científicas De Investigación
3-benzyl-2-ethylquinazolin-4(3H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In addition, it has been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent.
Propiedades
Número CAS |
297762-56-2 |
|---|---|
Nombre del producto |
3-benzyl-2-ethylquinazolin-4(3H)-one |
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
3-benzyl-2-ethylquinazolin-4-one |
InChI |
InChI=1S/C17H16N2O/c1-2-16-18-15-11-7-6-10-14(15)17(20)19(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Clave InChI |
NARRNFVSQSGDNM-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
SMILES canónico |
CCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

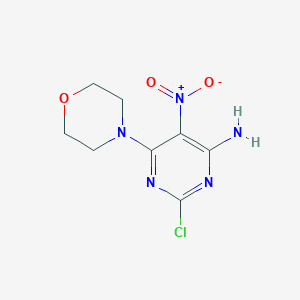
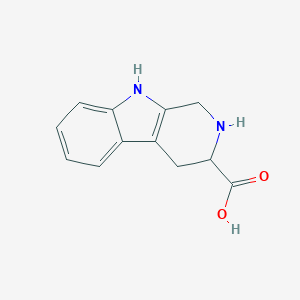

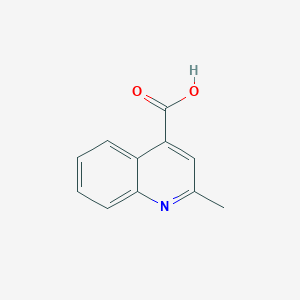
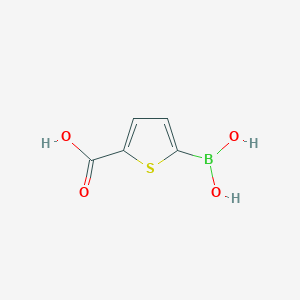
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
